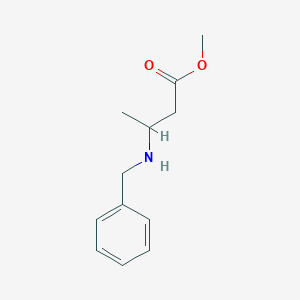

Methyl 3-(benzylamino)butanoate

Descripción general

Descripción

Methyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C12H17NO2. It is a methyl ester derivative of 3-(benzylamino)butanoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(benzylamino)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of trans-methyl crotonate with benzylamine. This reaction typically occurs in ethanol and requires heating for about 16 hours . Another method involves the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by microwaves or conventional heating using DBU as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(benzylamino)butanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(benzylamino)butanoate serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Oxidation : Can be converted into carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The benzylamino group can engage in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical precursor. It is particularly noted for its role in synthesizing compounds with biological activity, including:

- Antibacterial Agents : this compound is involved in the synthesis of moxifloxacin, an antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, crucial for bacterial growth and proliferation .

Research has indicated that this compound may exhibit various biological activities:

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through the reaction of benzylamine with methyl acrylate under controlled temperatures (9 to 12°C). The reaction yielded approximately 78% molar yield after purification .

Case Study 2: Biological Interaction Studies

Research has explored the interactions of related compounds with biological systems, indicating potential anxiolytic effects similar to those observed in other benzylamino derivatives. These studies utilized molecular docking techniques to predict binding affinities with target proteins involved in anxiety disorders .

Mecanismo De Acción

The mechanism of action of methyl 3-(benzylamino)butanoate involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(benzylamino)propanoate

- Methyl 3-(phenylamino)butanoate

- Methyl 3-(benzylamino)pentanoate

Uniqueness

Methyl 3-(benzylamino)butanoate is unique due to its specific structural features, such as the benzylamino group attached to a butanoate backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

Methyl 3-(benzylamino)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a butanoate backbone with a benzylamino substituent. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Properties

One of the notable applications of this compound is as a precursor in the synthesis of moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The inhibition of these enzymes leads to the prevention of bacterial cell division and ultimately results in bacterial death .

Enzyme Inhibition

Research has indicated that derivatives of this compound may exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in neurotransmission and their inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's .

The primary mode of action for this compound involves its role as a synthetic intermediate rather than direct biological activity. However, its derivatives have been shown to interact with key biochemical pathways:

- DNA Replication : As a precursor to moxifloxacin, it indirectly influences DNA replication processes in bacteria.

- Neurotransmission : Compounds derived from it may affect neurotransmitter levels by inhibiting AChE and BChE, leading to increased acetylcholine availability at synapses .

Synthesis and Biological Evaluation

A study involving the synthesis of various derivatives from this compound demonstrated significant biological activity against cancer cell lines. For instance, compounds derived from this precursor exhibited cytotoxic effects on HCT-116 colon cancer cells, with IC50 values indicating potent antiproliferative activity .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound Derivative A | 12.5 | Inhibitory effect on HCT-116 cells |

| This compound Derivative B | 8.7 | Stronger inhibition compared to A |

| Moxifloxacin | 0.5 | Potent antibacterial activity |

Enantioselectivity Studies

Recent studies have focused on the enantioselective synthesis of this compound using lipase catalysis. This method enhances the yield and selectivity of desired enantiomers, which are critical for maximizing biological activity .

Pharmacokinetics

The pharmacokinetic properties of moxifloxacin, synthesized from this compound, are well-documented. It demonstrates good oral bioavailability, extensive tissue distribution, and a favorable half-life that supports its use in clinical settings .

Propiedades

IUPAC Name |

methyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNDKMWWUARZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.